![molecular formula C26H29N3O4S B13728406 (R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B13728406.png)
(R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiazolidinedione moiety, a biphenyl group, and a piperidine ring, making it a subject of study for its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate typically involves multiple steps, starting with the preparation of the thiazolidinedione derivative. This is followed by the introduction of the biphenyl group and the piperidine ring. The final step involves the formation of the carbamate group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the thiazolidinedione moiety or other functional groups within the molecule.
Substitution: The biphenyl and piperidine rings can undergo substitution reactions, introducing new functional groups or modifying existing ones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate is studied for its unique structural properties and potential as a building block for more complex molecules .
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound’s ability to inhibit specific enzymes has led to research into its potential therapeutic applications, including anti-inflammatory and anti-cancer properties .
Industry
Industrially, the compound’s unique structure and reactivity make it useful in the development of new materials, catalysts, and other chemical products .
Mecanismo De Acción
The mechanism of action of (R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The thiazolidinedione moiety can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The biphenyl and piperidine rings may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-Benzylidenerhodanine: Similar in structure, with a thiazolidinedione moiety and potential enzyme inhibitory properties.
5-Benzylidenethiazolidine-2,4-dione: Another related compound with similar biological activities.
Uniqueness
What sets (R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate apart is its combination of the thiazolidinedione moiety with a biphenyl group and a piperidine ring. This unique structure enhances its potential as a versatile compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C26H29N3O4S |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-1-[2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C26H29N3O4S/c1-26(2,3)33-24(31)27-19-12-8-14-29(16-19)22-18(15-21-23(30)28-25(32)34-21)11-7-13-20(22)17-9-5-4-6-10-17/h4-7,9-11,13,15,19H,8,12,14,16H2,1-3H3,(H,27,31)(H,28,30,32)/b21-15-/t19-/m1/s1 |
Clave InChI |
RYPCQAUMALTJSF-CBAAQYGVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=C(C=CC=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)S4 |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


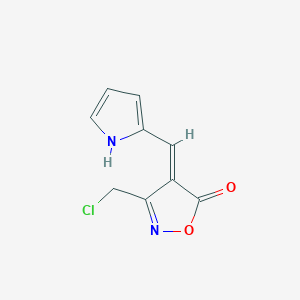
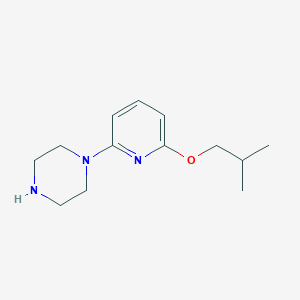
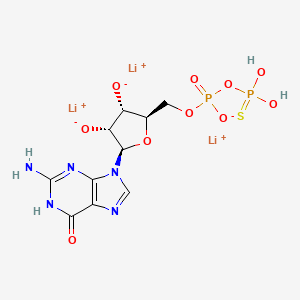
![2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B13728339.png)
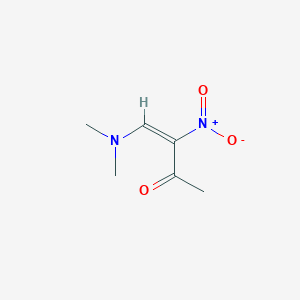
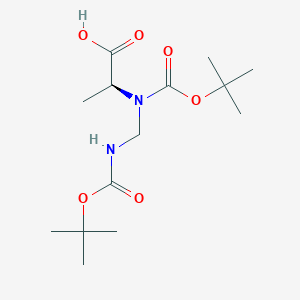
![1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B13728366.png)
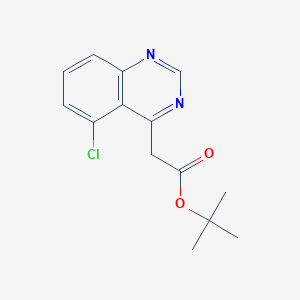

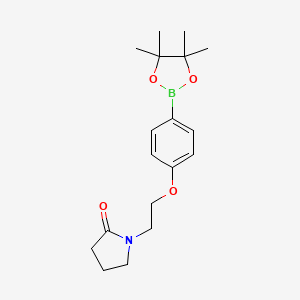
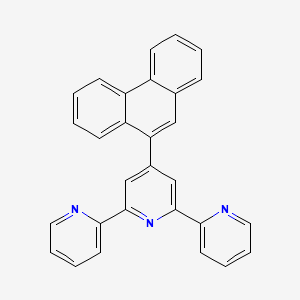
![2-[[(2S,4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid](/img/structure/B13728412.png)
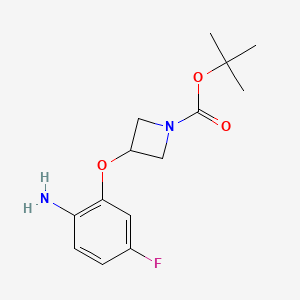
![((4'-Methyl-[1,1'-biphenyl]-4-yl)sulfonyl)proline](/img/structure/B13728435.png)
